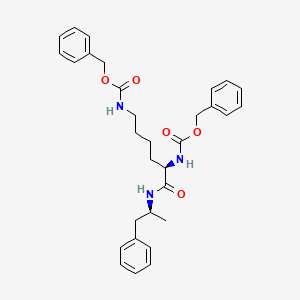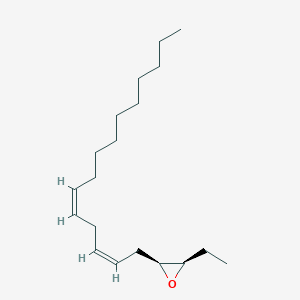
Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is a complex glycan structure. Glycans are essential biomolecules involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition. This particular glycan is characterized by multiple acetylated galactose (Gal) and N-acetylglucosamine (GlcNAc) residues, making it a unique and intricate molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially glycosylated using glycosyl donors and acceptors under specific reaction conditions, such as the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex glycans often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. The use of recombinant DNA technology allows for the large-scale production of glycosyltransferases, facilitating the industrial synthesis of complex glycans like “this compound”.
化学反应分析
Types of Reactions
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” can undergo various chemical reactions, including:
Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.
Reduction: The reduction of carbonyl groups to form alcohols.
Substitution: The substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction can yield polyols.
科学研究应用
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell communication and immune response.
Medicine: Explored for its potential as a biomarker for certain diseases and as a therapeutic agent.
Industry: Utilized in the development of glycan-based materials and biotechnological applications.
作用机制
The mechanism by which “Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” exerts its effects involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can trigger various cellular pathways, influencing processes like cell signaling, adhesion, and immune response.
相似化合物的比较
Similar Compounds
Similar compounds include other acetylated glycans and glycosylated molecules, such as:
- GalNAc(b1-4)GlcNAc
- Gal(b1-3)GalNAc
- GlcNAc(b1-3)Gal
Uniqueness
“Gal2Ac3Ac4Ac6Ac(b1-3)a-GlcNAc1Cl4Ac6Ac” is unique due to its specific pattern of acetylation and glycosylation, which imparts distinct biological properties and reactivity compared to other similar compounds.
属性
分子式 |
C26H36ClNO16 |
|---|---|
分子量 |
654.0 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36ClNO16/c1-10(29)28-19-22(20(38-13(4)32)17(42-25(19)27)8-36-11(2)30)44-26-24(41-16(7)35)23(40-15(6)34)21(39-14(5)33)18(43-26)9-37-12(3)31/h17-26H,8-9H2,1-7H3,(H,28,29)/t17-,18-,19-,20-,21+,22-,23+,24-,25+,26+/m1/s1 |
InChI 键 |
CUDKECKUZKCNJP-GNIOKVDUSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1Cl)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1Cl)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



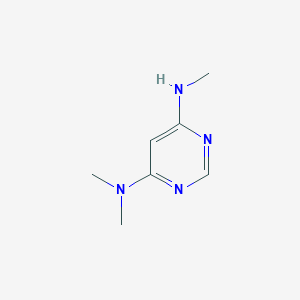
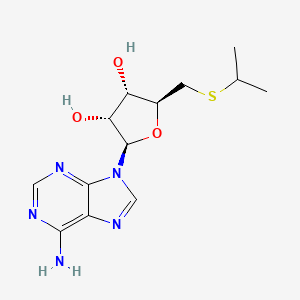
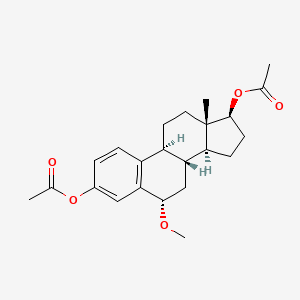
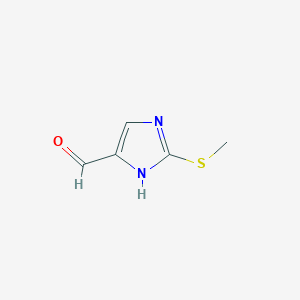
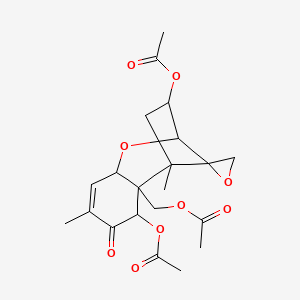
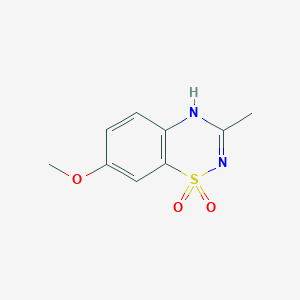
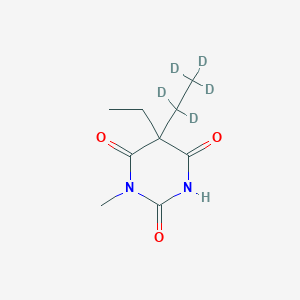
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
